4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a 4-chloro group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or other reduced forms.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the benzamide core.
Scientific Research Applications
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the modulation of potassium channels.
Biological Studies: It is used in studies related to its effects on cellular processes and its potential therapeutic benefits.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. One notable target is the G protein-gated inwardly-rectifying potassium (GIRK) channels . The compound acts as an activator of these channels, modulating their activity and influencing cellular excitability. This mechanism is particularly relevant in the context of neurological and cardiovascular research .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound featuring the 1,1-dioxidotetrahydrothiophen-3-yl group, known for its activity on potassium channels.
4-chloro-N-(2,4-dichlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: A structurally similar compound with additional chloro substituents, used in various chemical studies.
Uniqueness
4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate GIRK channels sets it apart from other compounds with similar structures .
Properties
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBGMWQXUFMIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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